molecular formula C13H14N2O5S B1436568 {[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}acetic acid CAS No. 1010916-57-0

{[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}acetic acid

Cat. No. B1436568
M. Wt: 310.33 g/mol
InChI Key: FRMMRJRZNGUTGV-UHFFFAOYSA-N
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Description

“{[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}acetic acid” is a chemical compound with the molecular formula C13H14N2O5S. It has a molecular weight of 310.33 g/mol . The IUPAC name for this compound is 2-(((6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O5S/c1-19-9-3-7-8(4-10(9)20-2)14-11(15-13(7)18)5-21-6-12(16)17/h3-4H,5-6H2,1-2H3,(H,16,17)(H,14,15,18) . The Canonical SMILES for this compound is COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)O)OC .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.33 g/mol . It has a topological polar surface area of 123 Ų and a complexity of 442 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 6 .

Scientific Research Applications

  • Luminescent Materials and Bioimaging

    • Quinazolinones have been found to exhibit good luminescence properties . They have excellent biocompatibility, low toxicity, and high efficiency . As a result, they have become promising candidates for use as fluorescent probes, biological imaging reagents, and luminescent materials . Fluorescent probes based on the 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure are particularly noteworthy .
  • Medicinal Chemistry

    • Quinazolinones are of interest in medicinal chemistry . They have diverse pharmacological activities, including anticancer, immunotropic, hypolipidemic, antiplatelet, hypotensive, antifungal, antimicrobial, and anticonvulsant activities .
  • Synthesis of Hypnotic/Sedative Drugs

    • Quinazolinone drugs that function as hypnotic/sedatives usually contain a 4-quinazolinone core with a 2-substituted phenyl group at nitrogen atom 3 . An example of such a drug is methaqualone (Quaalude) .
  • Anti-HIV Activity

    • Quinazolinones have been studied for their potential anti-HIV activity . The ability of these compounds to inhibit the replication of HIV has made them a subject of interest in the development of new antiretroviral drugs .
  • Antidepressant Activity

    • Some quinazolinones have shown promise as potential antidepressants . Their ability to modulate the levels of neurotransmitters in the brain could potentially be harnessed for the treatment of mood disorders .
  • Antimalarial Activity

    • Quinazolinones have also been studied for their antimalarial properties . They have shown potential in inhibiting the growth of Plasmodium parasites, which are responsible for malaria .

properties

IUPAC Name

2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S/c1-19-9-3-7-8(4-10(9)20-2)14-11(15-13(7)18)5-21-6-12(16)17/h3-4H,5-6H2,1-2H3,(H,16,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMMRJRZNGUTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}acetic acid

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